2-(Methylthio)-N-(pentan-3-yl)aniline
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Overview
Description
2-(Methylthio)-N-(pentan-3-yl)aniline is an organic compound with the molecular formula C12H19NS It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by a pentan-3-yl group and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-N-(pentan-3-yl)aniline typically involves the alkylation of aniline derivatives. One common method is the reaction of aniline with pentan-3-yl chloride in the presence of a base such as sodium hydroxide. The methylthio group can be introduced by reacting the resulting N-(pentan-3-yl)aniline with methylthiol in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-N-(pentan-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio group, typically using reducing agents like lithium aluminum hydride.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: De-methylthiolated aniline derivatives
Substitution: Nitro, sulfonyl, and halogenated derivatives of this compound
Scientific Research Applications
2-(Methylthio)-N-(pentan-3-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Methylthio)-N-(pentan-3-yl)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methylthio group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2,6-Di(pentan-3-yl)aniline: Similar structure but lacks the methylthio group.
N-(pentan-3-yl)aniline: Similar structure but lacks the methylthio group.
2-(Methylthio)aniline: Similar structure but lacks the pentan-3-yl group.
Uniqueness
2-(Methylthio)-N-(pentan-3-yl)aniline is unique due to the presence of both the methylthio and pentan-3-yl groups. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H19NS |
---|---|
Molecular Weight |
209.35 g/mol |
IUPAC Name |
2-methylsulfanyl-N-pentan-3-ylaniline |
InChI |
InChI=1S/C12H19NS/c1-4-10(5-2)13-11-8-6-7-9-12(11)14-3/h6-10,13H,4-5H2,1-3H3 |
InChI Key |
BEEMNHWTTNHNSW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1=CC=CC=C1SC |
Origin of Product |
United States |
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